molecular formula C19H20N4O4S2 B2849322 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 1286720-03-3

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Cat. No.: B2849322
CAS No.: 1286720-03-3
M. Wt: 432.51
InChI Key: AORDHGIPALLYFB-UHFFFAOYSA-N
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Description

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is mercury (II) ions in water . The compound, also known as a benzothiazole azo dye, has been synthesized and used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex . This causes dissociation of the complex and the liberation of the dye .

Pharmacokinetics

The compound was used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb) .

Result of Action

The result of the compound’s action is the detection of mercury (II) ions and biothiols . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDHGIPALLYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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